REACTION_SMILES
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[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6](=[O:7])[Cl:8])[cH:9][cH:10]1.[N+:11](=[O:12])([O-:13])[c:14]1[c:15]([NH2:16])[cH:17][cH:18][cH:19][cH:20]1>>[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6](=[O:7])[NH:16][c:15]2[c:14]([N+:11](=[O:12])[O-:13])[cH:20][cH:19][cH:18][cH:17]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccc1[N+](=O)[O-])c1ccc(Cl)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |